O-脱苯基索非布韦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

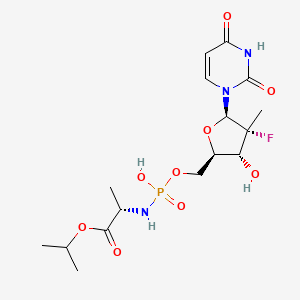

O-Desphenyl Sofosbuvir is a derivative of sofosbuvir, a nucleotide analog used as an antiviral medication for the treatment of hepatitis C virus (HCV) infections. Sofosbuvir is known for its efficacy in inhibiting the HCV NS5B polymerase, an enzyme crucial for viral replication . O-Desphenyl Sofosbuvir shares a similar structure but lacks the phenyl group present in sofosbuvir, which may influence its pharmacological properties.

科学研究应用

O-Desphenyl Sofosbuvir has several scientific research applications:

Chemistry: Used as a reference compound in the study of nucleotide analogs and their chemical properties.

Biology: Investigated for its potential antiviral activity and its interactions with biological macromolecules.

Medicine: Explored as a potential therapeutic agent for HCV and other viral infections.

Industry: Utilized in the development of new antiviral drugs and as a standard in quality control processes.

作用机制

Target of Action

O-Desphenyl Sofosbuvir, like its parent compound Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of O-Desphenyl Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

O-Desphenyl Sofosbuvir is a nucleotide analog inhibitor, which specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . Following intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), O-Desphenyl Sofosbuvir incorporates into HCV RNA by the NS5B polymerase and acts as a chain terminator .

Biochemical Pathways

The active form of O-Desphenyl Sofosbuvir, GS-461203, acts as a defective substrate for the NS5B polymerase . This results in premature termination of the HCV RNA replication process, thereby inhibiting the virus’s ability to reproduce .

Pharmacokinetics

Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The result of O-Desphenyl Sofosbuvir’s action is the inhibition of HCV replication, leading to a decrease in the viral load within the patient . This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

生化分析

Biochemical Properties

O-Desphenyl Sofosbuvir is involved in biochemical reactions primarily as an inhibitor of the HCV NS5B polymerase. This enzyme is essential for the replication of HCV RNA. O-Desphenyl Sofosbuvir interacts with the NS5B polymerase by mimicking the natural substrates of the enzyme, thereby inhibiting its activity and preventing viral replication. Additionally, it interacts with other biomolecules such as human cathepsin A and carboxylesterase 1, which are involved in its metabolic activation .

Cellular Effects

O-Desphenyl Sofosbuvir exerts significant effects on various cell types, particularly hepatocytes, which are the primary target cells for HCV. It influences cell function by inhibiting the replication of HCV RNA, thereby reducing viral load and promoting the clearance of the virus from infected cells. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the viral replication machinery .

Molecular Mechanism

At the molecular level, O-Desphenyl Sofosbuvir acts as a prodrug that undergoes intracellular activation to form its active triphosphate metabolite. This active form incorporates into the viral RNA by the NS5B polymerase, leading to chain termination and inhibition of viral replication. The binding interactions with the NS5B polymerase are crucial for its inhibitory effect. Additionally, O-Desphenyl Sofosbuvir may influence gene expression by altering the transcriptional activity of viral and host genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Desphenyl Sofosbuvir have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that O-Desphenyl Sofosbuvir maintains its antiviral activity over extended periods, although some reduction in efficacy may be observed due to degradation .

Dosage Effects in Animal Models

The effects of O-Desphenyl Sofosbuvir vary with different dosages in animal models. At therapeutic doses, it effectively reduces viral load without significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

O-Desphenyl Sofosbuvir is involved in several metabolic pathways. It undergoes sequential hydrolysis and phosphorylation to form its active triphosphate metabolite. Enzymes such as human cathepsin A and carboxylesterase 1 play a critical role in its metabolic activation. The compound also affects metabolic flux and metabolite levels by inhibiting the NS5B polymerase, thereby disrupting the viral replication cycle .

Transport and Distribution

Within cells and tissues, O-Desphenyl Sofosbuvir is transported and distributed through various mechanisms. It is taken up by hepatocytes via passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its intracellular localization and accumulation. This distribution is essential for its antiviral activity, as it ensures that the compound reaches its target site within the cells .

Subcellular Localization

O-Desphenyl Sofosbuvir localizes primarily in the cytoplasm of infected cells, where it exerts its antiviral effects. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments. This localization is crucial for its activity, as it ensures that the compound interacts with the viral replication machinery within the cytoplasm .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Desphenyl Sofosbuvir involves multiple steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation . The process typically starts with the preparation of a nucleoside intermediate, followed by selective fluorination to introduce the fluorine atom. The final step involves the attachment of the phosphoramidate moiety under specific reaction conditions to yield O-Desphenyl Sofosbuvir.

Industrial Production Methods

Industrial production of O-Desphenyl Sofosbuvir follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of more efficient catalysts, solvents, and reaction conditions to ensure high yield and purity while minimizing production costs .

化学反应分析

Types of Reactions

O-Desphenyl Sofosbuvir undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

相似化合物的比较

Similar Compounds

Sofosbuvir: The parent compound, known for its high efficacy in treating HCV.

Ledipasvir: Another antiviral used in combination with sofosbuvir for enhanced efficacy.

Velpatasvir: A pan-genotypic antiviral often combined with sofosbuvir for broader treatment coverage.

Uniqueness

O-Desphenyl Sofosbuvir is unique due to its structural modification, which may influence its pharmacokinetics and pharmacodynamics. The absence of the phenyl group could potentially alter its binding affinity and metabolic stability compared to sofosbuvir .

属性

IUPAC Name |

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNWIJCJSQLNQC-BDQOCJAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。